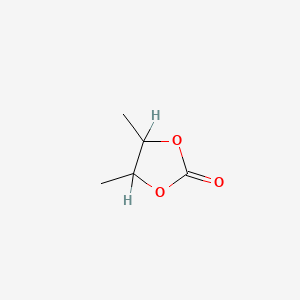

4,5-Dimethyl-1,3-dioxolan-2-one

Descripción general

Descripción

4,5-Dimethyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C5H8O3 . It is used in various industrial processes involving chemicals, drugs, dyes, electro-optics, and other materials .

Synthesis Analysis

The synthesis of this compound involves the use of five-membered cyclic ketene hemiacetal ester (CKHE) monomers. The monomers were synthesized in high yields (80–90%), which is an attractive feature .Molecular Structure Analysis

The molecular structure of this compound is determined by density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p). The vibrational bands were determined by the potential energy distribution (PED) .Chemical Reactions Analysis

The chemical reactions of this compound involve its use as an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . It also reacts with 2-aminopyridine in the presence of calcined K2CO3 in anhydrous ethanol .Physical And Chemical Properties Analysis

This compound has an average mass of 116.115 Da and a monoisotopic mass of 116.047340 Da .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- 4,5-Dimethyl-1,3-dioxolan-2-one has been used in a three-step synthesis process starting from its diastereomeric forms. It exhibits enhanced reactivity compared to structurally analogous compounds and shows sensitivity towards oxygen and spontaneous polymerization above its melting point (48°C) (Scharf & Plum, 1977).

Polymerization Properties

- The polymerization of 4,5-dimethyl-1,3-dioxolane and related compounds with various initiators has been explored. Dimethyl substituted 1,3-dioxolanes show reluctance to polymerize, and the thermodynamics of this process have been studied in detail (Okada, Mita, & Sumitomo, 1975).

Structural Studies

- Structural studies have been conducted on derivatives of 4,5-dimethyl-1,3-dioxolane. The synthesis of specific derivatives and their structural analysis through X-ray and IR studies have provided insights into their conformation and interaction patterns (Irurre et al., 1992).

Bio-Derived Fuel Research

- 4,5-Dimethyl-1,3-dioxolane derivatives have been studied as potential bio-derived fuels. Investigations using ReaxFF molecular dynamics simulations explored their pyrolysis at high temperatures, analyzing decomposition rates, reaction mechanisms, and product distribution (Kwon & Xuan, 2021).

Application in Lithium-Ion Batteries

- A novel application of 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) as an electrolyte additive in lithium-ion batteries has been explored. The presence of DMDO contributes to the formation of better solid electrolyte interfaces on anode and cathode, improving battery performance (Xu et al., 2010).

Catalysis and Condensation Reactions

- Research has been conducted on the use of 1,3-dioxolanes, including 4,5-dimethyl derivatives, in catalysis and condensation reactions. These studies include the synthesis of novel platform chemicals and investigating reaction conditions to favor the formation of desired products (Deutsch, Martin, & Lieske, 2007).

Chiroptical Studies

- Studies on 2,2-dimethyl-1,3-dioxolane connected to pyrene moieties have revealed cryptochirality and its deciphering in the photoexcited state. This research contributes to understanding chiral properties in certain compounds (Amako et al., 2015).

Conformational Analysis

- The conformations and pseudorotations of 4,5-dimethyl-1,3-dioxolane and its derivatives have been analyzed using molecular mechanics. This research provides insights into the steric energies and pseudorotations in these compounds (Duin et al., 2010).

Mecanismo De Acción

Target of Action

4,5-Dimethyl-1,3-dioxolan-2-one (DMD2O) is a cyclic carbonate derivative . It is used as an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Therefore, the primary targets of DMD2O are the biochemical pathways involved in the synthesis of these pro-drugs.

Mode of Action

DMD2O interacts with its targets through chemical reactions. It is used to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one . The specific mode of action depends on the chemical reactions involved in the synthesis of the target compounds.

Biochemical Pathways

The biochemical pathways affected by DMD2O are those involved in the synthesis of pro-drugs. For example, proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine . The exact downstream effects depend on the specific pro-drug being synthesized.

Result of Action

The result of DMD2O’s action is the synthesis of target compounds, such as 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . These compounds can then be used to produce various pro-drugs, contributing to the efficacy of these drugs.

Action Environment

The action of DMD2O is influenced by the chemical environment in which it is used. For example, the yield of the reaction can depend on factors such as temperature . Furthermore, DMD2O is used in the synthesis of solid electrolyte interfaces (SEI) on graphite anodes in lithium-ion batteries , indicating that its action can also be influenced by the physical environment.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4,5-Dimethyl-1,3-dioxolan-2-one plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of more complex molecules. For instance, it is involved in the synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, which is used as a modifying agent for different pro-drugs . The interactions between this compound and these biomolecules are primarily based on its ability to form stable intermediates that can undergo further chemical transformations.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been found to inhibit certain enzymes involved in the synthesis of cyclic carbonates, thereby regulating the production of these compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical changes occur. Additionally, toxic or adverse effects have been reported at high doses, indicating the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of cyclic carbonates and other related compounds, acting as an intermediate in these biochemical processes . The compound’s involvement in metabolic pathways can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s availability for interactions with enzymes and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it determines the sites of its biochemical interactions . Studies have shown that this compound can accumulate in certain organelles, such as the mitochondria, where it can influence metabolic processes and gene expression.

Propiedades

IUPAC Name |

4,5-dimethyl-1,3-dioxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLOKSXSAUHTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)

![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)

![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)

![5-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)

![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)